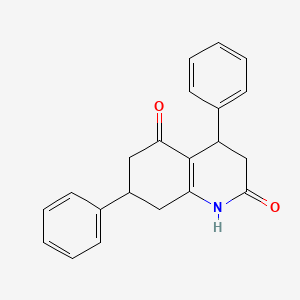![molecular formula C21H25BrN2O3S2 B4939392 N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as ABT-737, is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-737 has been shown to induce apoptosis in cancer cells and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mécanisme D'action
N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide works by binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins that play a key role in cancer cell survival. By binding to these proteins, this compound prevents them from inhibiting the pro-apoptotic proteins Bax and Bak, which are responsible for initiating the apoptotic process. This leads to the activation of the apoptotic pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. The compound has also been shown to sensitize cancer cells to other apoptotic stimuli, such as chemotherapy and radiation therapy. This compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide is its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This allows for the selective induction of apoptosis in cancer cells, while sparing normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide. One area of research is the development of more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w. Additionally, further studies are needed to investigate the potential use of this compound in combination with other therapeutic agents, such as chemotherapy and radiation therapy. Finally, the development of new delivery methods for this compound may improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide involves several steps, including the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form the thioether intermediate. This intermediate is then reacted with N-(4-sulfamoylphenyl)azepan-1-amine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This compound has been used in preclinical studies to investigate the role of these proteins in cancer cell survival and to identify potential therapeutic targets for cancer treatment.
Propriétés
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[(4-bromophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S2/c22-18-7-5-17(6-8-18)15-28-16-21(25)23-19-9-11-20(12-10-19)29(26,27)24-13-3-1-2-4-14-24/h5-12H,1-4,13-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPBAHGCREGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B4939315.png)
![ethyl N-[3-(3-furyl)acryloyl]glycinate](/img/structure/B4939320.png)
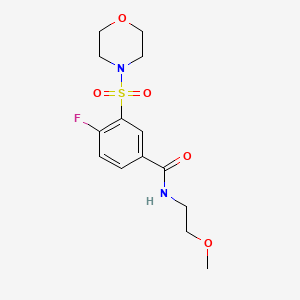
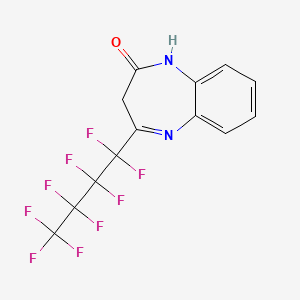
![2-[(2-chlorobenzyl)thio]-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4939346.png)
![ethyl 4-phenyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939351.png)
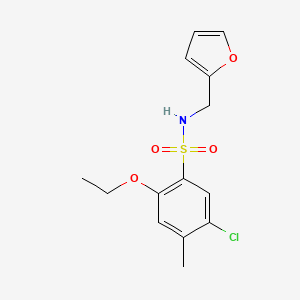
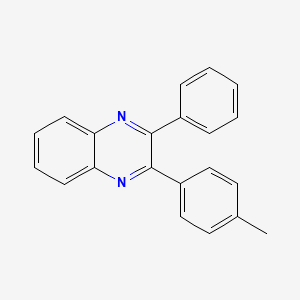
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)
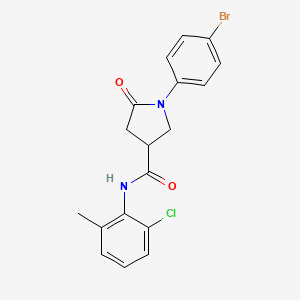
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4939400.png)
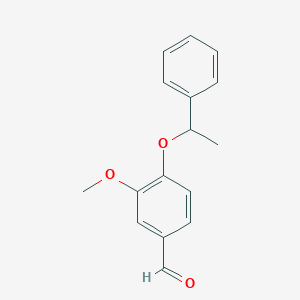
![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
